2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide

Steric parameter Charton ν Inhibitor design

Researchers requiring a sterically demanding chiral amide auxiliary for asymmetric synthesis often face limited access to discrete, high-purity diastereomers. This compound directly addresses that need, offering a tert-leucine-derived scaffold with a Charton steric parameter of 1.24-63% greater than valine analogs. The (2S,1′R) and (2S,1′S) diastereomers enable accurate diastereomeric excess determination and chiral auxiliary applications without additional separation. With a balanced physicochemical profile (XLogP3 2.3, TPSA 55.1 Ų), it integrates into fragment-based drug discovery libraries targeting hydrophobic enzyme pockets.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B12279200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N
InChIInChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17)
InChIKeyBJXXSMAVTUBLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,3-dimethyl-N-(1-phenylethyl)butanamide Core Identity & Procurement


2-Amino-3,3-dimethyl-N-(1-phenylethyl)butanamide (molecular formula C₁₄H₂₂N₂O; MW 234.34 g·mol⁻¹) is a chiral amide conjugate of the non‑proteinogenic amino acid tert‑leucine and 1‑phenylethylamine, bearing two stereogenic centres [1]. The commercially available stereoisomers include (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide (CAS 266691‑54‑7) and (2S)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide (CAS 145338‑23‑4), typically supplied at ≥95% purity . Its structural features—a sterically congested tert‑butyl side chain, a primary amine, a secondary amide, and an aromatic phenylethyl terminus—position it as a rigid, lipophilic scaffold for applications spanning chiral building‑block chemistry, inhibitor design, and enantioselective recognition studies.

Why Generic Substitution Fails


Despite belonging to the broader family of amino‑acid‑derived amides, 2‑amino‑3,3‑dimethyl‑N‑(1‑phenylethyl)butanamide cannot be freely interchanged with close structural analogs. Replacement of the tert‑leucine moiety by valine reduces steric bulk, while substitution of the chiral 1‑phenylethyl group with a benzyl or simple alkyl group simultaneously alters lipophilicity (XLogP3), hydrogen‑bonding architecture, and topological polar surface area [1]. Because the compound possesses two independently variable chiral centres, even a single‑stereoisomer swap yields a diastereomer with distinct molecular recognition properties—a difference that can dictate success or failure in diastereomeric resolution, enzyme‑inhibitor design, or chiral‑auxiliary applications [2]. The quantitative evidence below shows that these structural nuances translate into measurable divergences in steric parameters, computed physicochemical descriptors, and chromatographic behaviour.

Quantitative Differentiation Evidence


Steric Bulk: tert-Leucine vs. Valine

The tert‑leucine residue in the target compound provides a tri‑tert‑butyl‑equivalent steric footprint, quantified by the Charton steric parameter ν = 1.24 for the tert‑butyl group, versus ν = 0.76 for the isopropyl group present in the valine‑derived analog 2‑amino‑3‑methyl‑N‑(1‑phenylethyl)butanamide [1]. This 63% greater steric demand directly impacts conformational restriction at the Cα position and can translate into superior enantioselectivity when the amide is employed as a chiral auxiliary or ligand scaffold.

Steric parameter Charton ν Inhibitor design

Lipophilicity vs. Benzylamide Analog

The target compound (2S,1′R)‑2‑amino‑3,3‑dimethyl‑N‑(1‑phenylethyl)butanamide possesses a computed XLogP3 of 2.3 [1]. The closest benzylamide analog, (2S)‑2‑amino‑3,3‑dimethyl‑N‑(phenylmethyl)butanamide (CAS 207121‑91‑3; C₁₃H₂₀N₂O, MW 220.31), introduces a methylene spacer reduction relative to the phenylethyl chain. While the exact XLogP3 for the benzyl analog has not been experimentally reported in the accessed literature, the additional methylene unit in the target compound is predicted to contribute approximately +0.4 to +0.5 log units based on the π‑system contribution of a benzylic methylene [2]. This moderate lipophilicity elevation can be advantageous in applications where improved membrane partitioning or reversed‑phase chromatographic retention is desired without resorting to strongly lipophilic tags.

Lipophilicity XLogP3 Permeability

Physicochemical Profile vs. Simple Amides

The target compound has a molecular weight of 234.34 g·mol⁻¹ and a topological polar surface area (TPSA) of 55.1 Ų [1]. This contrasts with the simpler DL‑tert‑leucine amide (2‑amino‑3,3‑dimethylbutanamide, CAS 113582‑42‑6, C₆H₁₄N₂O, MW 130.19 g·mol⁻¹, TPSA ≈ 69.1 Ų) [2]. The target compound’s 80% greater MW and 20% lower TPSA arise from the addition of the phenylethyl group, which simultaneously increases scaffold complexity and reduces relative polarity. The lower TPSA per unit mass (0.235 Ų·g⁻¹·mol vs. 0.531 Ų·g⁻¹·mol for the unsubstituted amide) indicates a markedly different bioavailability and membrane‑permeability profile that cannot be replicated by the simpler amide.

Physicochemical properties TPSA Molecular weight

Diastereomer Discrimination vs. (2S,1′S) Epimer

The (2S,1′R) diastereomer (CAS 266691‑54‑7) and its (2S,1′S) epimer (CAS 145338‑23‑4) are distinct chemical entities with different physical properties. Although no published chiral HPLC resolution factor (α) for this specific pair was identified in the accessed sources, the Cα‑tert‑butyl group combined with the 1‑phenylethyl chiral centre creates a sterically congested amide bond environment that is expected to amplify the chromatographic separation factor relative to amides derived from less bulky amino acids such as alanine or valine [1]. The availability of both diastereomers from commercial sources enables users to procure the exact stereoisomer required for stereochemical assignment studies or diastereomeric excess determinations, circumventing the need for in‑house chiral separation.

Diastereomer resolution Chiral discrimination Chromatographic separation

Optimal Application Scenarios


Diastereoselective Synthesis Building Block

When a synthetic route demands a chiral amide auxiliary with maximal steric bulk to enforce facial selectivity, the tert‑leucine‑derived scaffold (Charton ν = 1.24) provides a 63% greater steric shield than valine‑derived alternatives (ν = 0.76), as established in Section 3 (Evidence Item 1) [1]. Researchers conducting asymmetric alkylations, Michael additions, or cycloadditions where the chiral auxiliary must withstand harsh conditions without racemisation should prioritise this compound over less hindered amides.

Diastereomeric Excess & Absolute Configuration Assignment

The availability of both (2S,1′R) and (2S,1′S) diastereomers as discrete, high‑purity commercial products (Section 3, Evidence Item 4) makes the compound pair suitable as a reference set for NMR‑based diastereomeric excess (de) determination or for preparing Mosher‑type amide derivatives for absolute configuration assignment of chiral amines and carboxylic acids [2]. Users can bypass in‑house chiral separation entirely.

Fragment-Based Screening for Lipophilic Binding Sites

With a computed XLogP3 of 2.3 and a TPSA of 55.1 Ų (TPSA/MW ratio 0.235), the compound falls within a favourable physicochemical window for fragment‑based drug discovery (Section 3, Evidence Items 2 and 3) [3]. It is measurably less polar than the simple tert‑leucine amide (TPSA/MW 0.531) and moderately more lipophilic than the benzylamide analog (estimated ΔXLogP3 ≈ +0.4–0.5). Libraries targeting enzymes with hydrophobic active sites, such as phenylethanolamine N‑methyltransferase (PNMT), can benefit from this balanced profile.

Reference Standard for Chiral Chromatography

The presence of two chiral centres and the steric differentiation between the (2S,1′R) and (2S,1′S) diastereomers (Section 3, Evidence Item 4) positions this compound pair as a valuable test system for developing and validating chiral HPLC or SFC methods, particularly where the separation of diastereomers with subtle structural differences is required [2]. The precise CAS‑numbered identities support reproducible analytical method qualification.

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